(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
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Description
Synthesis Analysis
Synthesis of compounds with similar structural frameworks often involves multi-step reactions, including condensation, Michael addition, and intramolecular cyclization processes. For instance, compounds like ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate are prepared via condensation reactions under specific conditions, showcasing the complexity and the precision required in synthesizing such intricate molecules (Gomha & Farghaly, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this category is typically characterized using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These methods provide detailed insights into the molecular geometry, electronic structure, and chemical environment of the atoms within the molecule. For example, the structure of N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea was elucidated through X-ray single-crystal diffraction, highlighting the planarity and the intermolecular hydrogen bonding that stabilizes the structure (Fu-b, 2014).
Scientific Research Applications
Chemical Synthesis and Transformations
Chemical transformations of similar pyran and pyrimidine derivatives have been studied extensively, revealing their potential in synthesizing novel compounds with diverse applications. For example, Kolar et al. described transformations of a pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, highlighting the versatility of pyran derivatives in synthetic chemistry (Kolar, Tiŝler, & Pizzioli, 1996).
Polymerization and Material Synthesis
Novel functionalized monomers based on kojic acid, showing structural similarities to the queried compound, have been synthesized for polymerization, demonstrating the role of such compounds in developing materials with potential antimicrobial activities (Saraei et al., 2016). This suggests that compounds like the one could be precursors in creating functional polymers.
Photophysical Properties and Applications
The incorporation of pyran-based compounds into polymers to investigate their photophysical properties indicates potential applications in developing new materials with unique optical properties. For instance, Kwak et al. studied a pyran-based charge transfer dye in various polymers, revealing significant shifts in emission and absorption properties, which could be applicable in optoelectronics or sensors (Kwak, Kim, Kang, & Kim, 2009).
properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-14-8-15(2)26-24(25-14)34-13-17-11-18(27)21(12-32-17)33-22(28)7-6-16-9-19(29-3)23(31-5)20(10-16)30-4/h6-12H,13H2,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXAKKHHXFAIB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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